三氟甲磺酸铁(II)

描述

Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate, is an organometallic compound with the chemical formula Fe(OTf)2. It is an important reagent in organic synthesis and has numerous applications in the pharmaceutical and materials industries. Iron(II) triflate has been used in a variety of ways, including as a catalyst for organic and organometallic reactions, as a ligand in coordination chemistry, and as a source of iron for biological applications. Iron(II) triflate is a strong Lewis acid, and its ability to catalyze reactions makes it an attractive choice for many synthetic applications.

科学研究应用

1. 有机合成中的催化剂

三氟甲磺酸铁(II)在各种有机合成过程中充当催化剂。例如,它已被用于 3,4-二氢嘧啶酮及其硫类似物以及通过 Biginelli 和 Hantzsch 缩合方案合成的 1,4-二氢吡啶的无溶剂合成中。这些反应突出了其在促进多组分偶联和合成杂环化合物中的效用 (Adibi, Samimi, & Beygzadeh, 2007)。

2. 在磁性研究中

三氟甲磺酸铁(II)在单分子磁体的构建中发挥作用。例如,当与过渡金属三氟甲磺酸盐结合时,它有助于创建表现出反铁磁性和铁磁性交换等磁性行为的结构,为磁性材料研究的进步做出贡献 (Li 等,2005)。

3. 在磺酰化反应中

该化合物在催化磺酰化反应中是有效的,磺酰化反应是一类重要的芳香亲电取代反应。这一应用在合成有机化学领域具有重要意义,其中磺酰基和砜是关键的合成子 (Répichet 等,1999)。

4. 亚砜的亚胺化

三氟甲磺酸铁(II)已被发现是亚砜亚胺化的有效催化剂。这一过程突出了其在促进各种亚砜和硫化物转化为亚磺酰亚胺和亚磺酰亚胺中的作用,这一反应在含硫有机化合物的开发中引起兴趣 (Mancheño, Dallimore, Plant, & Bolm, 2009)。

5. 环境应用

三氟甲磺酸铁(II)也已用于环境应用中,例如全氟辛酸等持久性有机污染物的微波水热分解。这证明了其在环境修复技术中的潜力 (Lee 等,2010)。

安全和危害

作用机制

Target of Action

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly alkenes and alkynes .

Mode of Action

Iron(II) Trifluoromethanesulfonate acts as a catalyst for hydrosilylation and hydroboration of alkenes and alkynes . In these reactions, it facilitates the addition of silane and borane groups to the carbon-carbon double or triple bonds .

Result of Action

The primary result of Iron(II) Trifluoromethanesulfonate’s action is the facilitation of organic reactions. It allows for the efficient addition of silane and borane groups to alkenes and alkynes . This can result in the formation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of Iron(II) Trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it is sensitive to humidity and oxygen . Its solubility can also be affected by the solvent used, with it being slightly soluble in DMSO when heated and sonicated . These factors can influence the compound’s efficacy and stability as a catalyst.

生化分析

Biochemical Properties

Iron(II) Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity. The nature of these interactions involves the coordination of the iron center with the active sites of the enzymes, leading to increased reaction rates and efficiency .

Cellular Effects

Iron(II) Trifluoromethanesulfonate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cell signaling dynamics. Additionally, Iron(II) Trifluoromethanesulfonate can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of Iron(II) Trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, Iron(II) Trifluoromethanesulfonate can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in gene transcription .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Iron(II) Trifluoromethanesulfonate can be achieved through the reaction of Iron(II) chloride with Trifluoromethanesulfonic acid.", "Starting Materials": [ "Iron(II) chloride", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Iron(II) chloride to a reaction vessel", "Add Trifluoromethanesulfonic acid to the reaction vessel slowly while stirring", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Iron(II) Trifluoromethanesulfonate", "Wash the product with cold diethyl ether", "Dry the product under vacuum" ] } | |

CAS 编号 |

59163-91-6 |

分子式 |

CHF3FeO3S |

分子量 |

205.92 g/mol |

IUPAC 名称 |

iron;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

QZLVALRWETVYSE-UHFFFAOYSA-N |

SMILES |

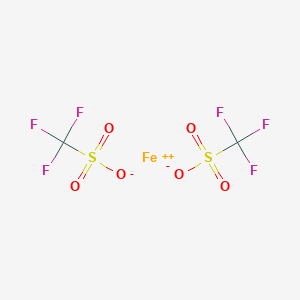

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Fe] |

Pictograms |

Corrosive |

同义词 |

iron(II) triflate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Iron(II) Trifluoromethanesulfonate commonly used for in chemical research?

A1: Iron(II) Trifluoromethanesulfonate (Fe(OTf)2) serves as a versatile Lewis acid catalyst in various organic reactions. Its ability to activate electrophilic substrates makes it valuable for promoting transformations like cycloadditions and multicomponent reactions. [] For instance, it effectively catalyzes the synthesis of imidazolidinyl spirooxindole derivatives through a multicomponent cascade reaction, achieving high yields and diastereoselectivity. []

Q2: How does the structure of Iron(II) Trifluoromethanesulfonate influence its catalytic activity?

A2: The Lewis acidity of Fe(OTf)2, stemming from the electron-deficient iron(II) center, is crucial for its catalytic activity. The trifluoromethanesulfonate (OTf-) anions, being weakly coordinating, allow for easy substrate access to the metal center, facilitating its interaction with reactants and enabling catalytic transformations. []

Q3: Are there examples of Iron(II) Trifluoromethanesulfonate being used in supramolecular chemistry?

A3: Yes, researchers have successfully utilized Iron(II) Trifluoromethanesulfonate in the self-assembly of intricate supramolecular structures. One example involves its reaction with tetrakis(4-aminophenyl)porphyrin (H2-tapp), 2-formylpyridine, and trifluoromethanesulfonate in DMF, leading to the formation of a novel M8L6 cubic cage denoted as [H21]·16OTf. [] This cage possesses the unique ability to encapsulate large aromatic guests selectively. []

Q4: Can Iron(II) Trifluoromethanesulfonate accommodate different metal centers within the M8L6 cubic cage structure?

A4: Interestingly, the formation of the M8L6 cubic cage is not limited to iron. Substituting nickel(II) tetrakis(4-aminophenyl)porphyrin (Ni-tapp) or zinc(II) tetrakis(4-aminophenyl)porphyrin (Zn-tapp) for H2tapp under identical reaction conditions yielded analogous nickel-containing (Ni-1) and zinc-containing (Zn-1) cages. [] This suggests a broader applicability of this synthetic strategy for creating diverse metallosupramolecular architectures.

Q5: What spectroscopic techniques are employed to characterize Iron(II) Trifluoromethanesulfonate and its complexes?

A5: Researchers rely on various techniques to characterize Iron(II) Trifluoromethanesulfonate and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the structure and symmetry of the formed complexes in solution. [] Electrospray mass spectrometry (ESI-MS) provides insights into the molecular weight and composition of the compounds. [] Additionally, single-crystal X-ray diffraction analysis offers detailed information about the solid-state structure and bonding parameters of crystalline complexes. []

Q6: Is Iron(II) Trifluoromethanesulfonate employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A6: Iron(II) Trifluoromethanesulfonate serves as a valuable precursor in the synthesis of Metal-Organic Frameworks. In a one-pot solvothermal synthesis, it reacts with 4-formylimidazole, hydrazine, and sodium azide, generating a unique MOF featuring tetrazole-padded helical channels and displaying a rare unh topology. []

Q7: How is Iron(II) Trifluoromethanesulfonate involved in the formation of the tetrazole ligand within the MOF structure?

A7: During the MOF synthesis, Iron(II) Trifluoromethanesulfonate plays a crucial role in promoting the in situ formation of the 1,5-disubstituted tetrazole ligand. It facilitates condensation, cycloaddition, and coordination reactions between the starting materials, leading to the incorporation of the tetrazole moiety within the MOF framework. []

Q8: Beyond catalysis and supramolecular chemistry, are there other applications for Iron(II) Trifluoromethanesulfonate?

A8: Yes, Iron(II) Trifluoromethanesulfonate finds applications in material science, particularly in the field of electrochromic polymers. Researchers have utilized it to synthesize an iron(II) complex with a styrene-based ligand that undergoes reductive electropolymerization to form thin films. [] This polymeric complex exhibits reversible color changes upon electrochemical oxidation and reduction, holding promise for electrochromic devices. []

Q9: What are the color transitions observed in the electrochromic polymer derived from Iron(II) Trifluoromethanesulfonate?

A9: The electrochromic polymer exhibits distinct color changes depending on its oxidation state. In its neutral state, containing Fe(II), the polymer appears yellow with an absorption band at 370 nm. [] Upon oxidation to the Fe(III) state, the polymer becomes nearly colorless and the absorption band shifts to 350 nm. [] Interestingly, upon reduction to the Fe(I) state, the polymer displays an intense yellow color with an absorption band around 410 nm. []

Q10: How stable is the electrochromic polymer derived from Iron(II) Trifluoromethanesulfonate upon repeated electrochemical cycling?

A10: The electrochromic performance of the polymer was evaluated through cyclic voltammetry and spectroelectrochemical measurements. [] Studies demonstrated that the polymer undergoes quasi-reversible redox processes and maintains its color-changing ability upon multiple oxidation/reduction cycles, indicating its potential for long-term use in electrochromic applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

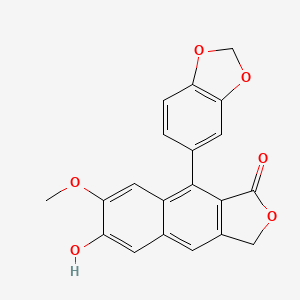

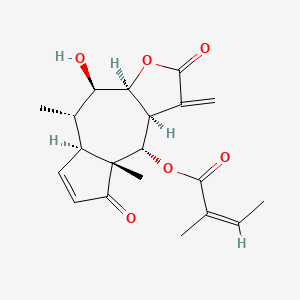

![diethyl-[2-[[(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B1252488.png)

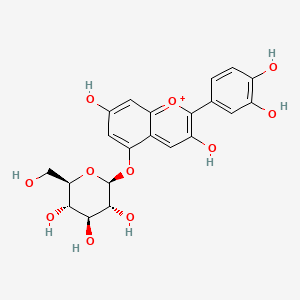

![1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)